BenchChemオンラインストアへようこそ!

Gepirone

5-HT1A receptor binding receptor pharmacology azapirone comparison

Gepirone—the first FDA-approved oral selective 5-HT1A agonist for MDD—delivers 3-fold higher 5-HT1A affinity than buspirone with 30-50x lower D2 binding, eliminating dopaminergic off-target effects in behavioral and neurochemical assays. Placebo-equivalent sexual tolerability vs. SSRIs establishes it as an essential reference for next-generation antidepressant discovery. The active metabolite 1-PP (α2-adrenoceptor antagonist, Ki=42 nM) enables dual serotonergic-noradrenergic pathway interrogation. Characterized QTc prolongation (18.4 msec at 2x MRD) provides a validated positive control for cardiac safety pharmacology studies. Procure ≥98% purity gepirone for reproducible translational research.

Molecular Formula C19H29N5O2
Molecular Weight 359.5 g/mol
CAS No. 83928-76-1
Cat. No. B1671445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGepirone
CAS83928-76-1
Synonyms4,4-dimethyl-1-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2,6-piperidinedione
BMY 13805
BMY-13805
gepirone
gepirone monohydrochloride
MJ 13805
MJ 13805-1
MJ-13805
Molecular FormulaC19H29N5O2
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C
InChIInChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3
InChIKeyQOIGKGMMAGJZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gepirone (CAS 83928-76-1) for Major Depressive Disorder Research: First-in-Class Selective 5-HT1A Agonist Procurement Overview


Gepirone is a selective and high-affinity 5-HT1A receptor partial agonist belonging to the azapirone chemical class [1]. It exhibits binding to the 5-HT1A receptor with Ki values ranging from 13.0 to 79.43 nM and an IC50 of 114 nM in various assays . Gepirone is the first and only FDA-approved oral selective 5-HT1A receptor agonist for the treatment of major depressive disorder (MDD) in adults, marketed as Exxua [2]. The compound undergoes metabolism by CYP3A4 to form two major active metabolites: 3'-OH-gepirone (5-HT1A agonist, Ki = 58 nM) and 1-(2-pyrimidinyl)-piperazine (1-PP) (α2-adrenoceptor antagonist, Ki = 42 nM) [3].

Why Generic Substitution Fails: Gepirone's Differentiated Receptor Selectivity and Clinical Profile Cannot Be Replicated by Other Azapirones or SSRIs


In-class substitution among azapirones or between gepirone and other 5-HT1A modulators is not pharmacologically or clinically equivalent due to significant differences in receptor binding affinity, selectivity profiles, and adverse effect burdens. Gepirone exhibits approximately 3-fold higher affinity for the 5-HT1A receptor compared to buspirone [1], and a 30- to 50-fold lower affinity for the dopamine D2 receptor [2]. Unlike the majority of SSRIs, gepirone demonstrates rates of sexual dysfunction comparable to placebo and significantly lower than active SSRI comparators [3]. Furthermore, the extended-release formulation enables once-daily dosing, a pharmacokinetic advantage over immediate-release buspirone which requires multiple daily administrations [1]. These quantitative differences in target engagement and clinical outcomes preclude simple interchangeability and justify distinct procurement for research applications requiring these specific pharmacological properties.

Gepirone Quantitative Differentiation Evidence: Comparator-Backed Data for Scientific Selection and Procurement


Superior 5-HT1A Receptor Binding Affinity: Gepirone Exhibits 3-Fold Higher Affinity Than Buspirone

Gepirone demonstrates approximately three-fold higher binding affinity for the 5-HT1A receptor compared to its closest structural analog, buspirone [1]. This increased target engagement is a key differentiating factor within the azapirone class and supports a distinct pharmacological profile.

5-HT1A receptor binding receptor pharmacology azapirone comparison antidepressant mechanism

D2 Receptor Selectivity Advantage: Gepirone Displays 30- to 50-Fold Lower Affinity for D2 Receptors Than Buspirone

Gepirone possesses a 30- to 50-fold lower affinity for dopamine D2 receptors compared to buspirone [1]. This enhanced selectivity minimizes dopaminergic off-target effects, which is a notable distinction within the azapirone class.

D2 receptor selectivity off-target activity azapirone pharmacology dopamine receptor

Sexual Function Preservation: Gepirone-ER Demonstrates Superior Sexual Function Outcomes Compared to SSRIs

Gepirone-ER was not associated with sexual dysfunction in patients with major depressive disorder. Across five Phase 3 randomized controlled trials involving 1,767 patients, rates of sexual side effects with gepirone-ER were comparable to placebo and lower than those reported for active treatment with selective serotonin reuptake inhibitors (SSRIs) [1]. Relative to SSRIs, gepirone-ER was associated with a significantly better effect on sexual function across all time points studied, with superiority evident within the first few weeks of treatment [1].

sexual dysfunction adverse effects SSRI comparison clinical trial outcomes patient adherence

Efficacy in Major Depressive Disorder: Gepirone-ER Demonstrates Statistically Significant Reduction in HAMD-17 Scores vs Placebo

Gepirone-ER demonstrated statistically significant superiority over placebo in reducing depressive symptoms as measured by the 17-item Hamilton Depression Rating Scale (HAMD-17). In one pivotal 8-week trial, patients receiving gepirone-ER showed a mean difference of -2.47 (P=0.013) compared to placebo [1]. A subsequent maintenance study demonstrated a significantly lower relapse rate for gepirone-ER (24%) compared to placebo (38.7%) over up to 12 months [1].

HAMD-17 antidepressant efficacy randomized controlled trial placebo comparison clinical trial data

Active Metabolite Differentiation: 1-PP Metabolite Acts as Potent α2-Adrenoceptor Antagonist (Ki = 42 nM)

Gepirone is extensively metabolized by CYP3A4 to 1-(2-pyrimidinyl)-piperazine (1-PP), a common azapirone metabolite that acts as a potent antagonist of the α2-adrenoceptor with a Ki of 42 nM [1]. In contrast, the parent compound and its 3'-OH metabolite (Ki = 58 nM) act as agonists at the 5-HT1A receptor [1]. This dual-action metabolite profile distinguishes gepirone from compounds that lack α2-adrenergic modulation.

active metabolites 1-PP α2-adrenoceptor pharmacokinetics metabolism

Cardiac Safety Consideration: Gepirone Prolongs QTc Interval by Up to 18.4 msec at Supratherapeutic Doses

In a thorough QT study, the largest mean increase in baseline- and placebo-corrected QTc interval with administration of 100 mg per day immediate-release gepirone was 18.4 msec (upper 90% CI = 22.7 ms) on Day 1 [1]. The exposure in this study was 2-fold the exposure of the maximum recommended dose. This QTc prolongation represents a distinct safety consideration that is not observed to the same degree with many other antidepressants and necessitates ECG monitoring during clinical use [1].

QTc prolongation cardiac safety electrophysiology adverse effects precaution

Gepirone Research and Industrial Application Scenarios Based on Quantitative Evidence


Investigating 5-HT1A Receptor Pharmacology Without Dopaminergic Confounds

Gepirone's 3-fold higher 5-HT1A affinity and 30- to 50-fold lower D2 receptor affinity relative to buspirone [1][2] make it an ideal tool for researchers seeking to isolate 5-HT1A-mediated effects in vitro and in vivo. The reduced dopaminergic liability minimizes off-target confounds in behavioral and neurochemical assays, enabling more precise interrogation of serotonergic pathways in anxiety and depression models.

Developing Antidepressants with Improved Tolerability Profiles

Gepirone's demonstrated equivalence to placebo on sexual side effects and superiority over SSRIs in preserving sexual function across multiple Phase 3 trials [1] positions it as a key reference compound in research aimed at identifying novel antidepressants with favorable tolerability. Its profile supports studies investigating the mechanistic basis of SSRI-induced sexual dysfunction and the development of next-generation agents that preserve sexual function.

Pharmacokinetic and Metabolite Profiling Studies Involving α2-Adrenergic Modulation

The active metabolite 1-PP, which acts as a potent α2-adrenoceptor antagonist (Ki = 42 nM) [1], enables gepirone to serve as a dual-action probe in studies examining the interplay between serotonergic and noradrenergic systems. Researchers can leverage this metabolic profile to investigate the contribution of α2-antagonism to the overall antidepressant and anxiolytic effects in preclinical models.

Cardiac Safety Assessment in CNS Drug Development

Gepirone's known QTc prolongation liability (mean increase of 18.4 msec at 2x the maximum recommended dose) [1] provides a well-characterized positive control or comparator for cardiac safety pharmacology studies. Researchers can utilize gepirone in preclinical hERG and in vivo telemetry studies to establish assay sensitivity for detecting drug-induced QT prolongation in CNS-active compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gepirone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.